molecular formula C17H21NO4 B594649 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate CAS No. 1233086-44-6

1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate

Cat. No.: B594649
CAS No.: 1233086-44-6
M. Wt: 303.358
InChI Key: GTUBBFJXLFYUAS-UHFFFAOYSA-N
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Description

“1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .


Molecular Structure Analysis

The molecular formula of “this compound” is C17H21NO4 . The average mass is 303.353 Da and the monoisotopic mass is 303.147064 Da .


Chemical Reactions Analysis

Indole derivatives are often used as reactants in the preparation of various compounds. For example, they can be used in the preparation of substituted dihydroindole derivatives via palladium-catalyzed stereoselective carboaminoxylation reactions .

Scientific Research Applications

Environmental Behavior and Fate of Ethers

  • Biodegradation and Environmental Fate of Ethers : A review focused on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlights the aerobic and anaerobic biodegradation pathways of ETBE and similar oxygenates, identifying microorganisms capable of degrading these compounds. Such studies are crucial for understanding the environmental impact of ether compounds and developing bioremediation strategies (Thornton et al., 2020).

  • Adsorption Studies for Removal from Environment : Research on the adsorption of methyl tert-butyl ether (MTBE) from the environment using various adsorbents offers insights into methods for removing ethers from water, which could be relevant for compounds with similar properties. This review summarizes adsorption feasibility and efficiency, providing a basis for future research on environmental remediation (Vakili et al., 2017).

Synthesis and Chemical Modification

  • Indole Synthesis : A review on indole synthesis methods, including classifications and strategies for preparing indoles, may offer insights into synthesizing compounds like "1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate." Understanding various synthetic routes provides a foundation for designing efficient synthesis of complex indole derivatives (Taber & Tirunahari, 2011).

Future Directions

The future directions of research on “1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate” and similar compounds could involve further investigation into their synthesis, properties, and potential applications in medicine and other fields .

Mechanism of Action

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological effects . The specific interactions and resulting changes would depend on the particular targets involved.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways and their downstream effects.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 5-methylindole-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-6-21-15(19)14-10-12-9-11(2)7-8-13(12)18(14)16(20)22-17(3,4)5/h7-10H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUBBFJXLFYUAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80721387
Record name 1-tert-Butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233086-44-6
Record name 1-tert-Butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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